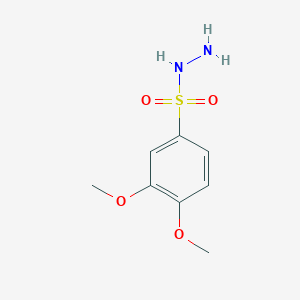

3,4-Dimethoxybenzenesulfonohydrazide

Description

Overview of Sulfonohydrazide Chemical Class

Sulfonohydrazides are a class of organic compounds with the general structure R-SO₂NHNH₂. They are considered versatile building blocks in organic synthesis due to the reactivity of the sulfonohydrazide functional group. nih.govnih.gov This functional group can participate in a variety of chemical transformations, making these compounds valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. nih.gov

The synthesis of sulfonohydrazides is typically achieved through the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). chemicalbook.com This straightforward synthetic route allows for the preparation of a diverse range of sulfonohydrazide derivatives by varying the substituents on the aromatic or aliphatic backbone of the sulfonyl chloride.

From a medicinal chemistry perspective, the sulfonohydrazide scaffold is of significant interest. Compounds containing this moiety have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. nih.gov The ability of the sulfonohydrazide group to form hydrogen bonds and participate in various intermolecular interactions contributes to its potential as a pharmacophore.

Research Trajectories of 3,4-Dimethoxybenzenesulfonohydrazide within Organic and Medicinal Chemistry

Direct and extensive research specifically focused on this compound is limited in the currently available scientific literature. However, based on the known reactivity of the sulfonohydrazide functional group and the electronic properties of the 3,4-dimethoxybenzene moiety, its potential research trajectories can be inferred.

In Organic Chemistry:

This compound is a promising intermediate for the synthesis of various organic compounds. The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring can influence the reactivity of the molecule, potentially impacting reaction rates and regioselectivity in synthetic transformations. It can be envisioned as a precursor for the synthesis of:

Heterocyclic Compounds: Sulfonohydrazides are known to be valuable in the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active molecules. nih.gov

Sulfones: The sulfonohydrazide group can serve as a source of the sulfonyl moiety in the formation of sulfones, a class of compounds with diverse applications. nih.gov

Bioconjugates: The reactive nature of the hydrazide group could allow for the conjugation of the 3,4-dimethoxybenzenesulfonyl moiety to other molecules of biological interest.

A related compound, N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, has been synthesized through the condensation reaction of 4-methylbenzenesulfonohydrazide (B56588) and 3,4-dimethoxybenzaldehyde. researchgate.net This highlights the utility of the hydrazide functionality in forming new carbon-nitrogen bonds.

In Medicinal Chemistry:

The 3,4-dimethoxy substitution pattern is found in numerous biologically active natural products and synthetic compounds. This substitution can enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound could serve as a scaffold for the development of new therapeutic agents. Potential areas of investigation include:

Antimicrobial Agents: The sulfonamide substructure is a well-known pharmacophore in antibacterial drugs.

Anticancer Agents: Various sulfonamide and hydrazide-containing compounds have demonstrated cytotoxic activity against cancer cell lines. nih.gov

Enzyme Inhibitors: The structural features of this compound may allow it to bind to the active sites of specific enzymes, leading to their inhibition.

While these are plausible research directions, dedicated studies are required to fully elucidate the potential of this compound in these fields.

Historical Development of Academic Investigations into Sulfonyl Hydrazides

The academic investigation into sulfonyl hydrazides is intrinsically linked to the broader history of sulfonamides, which began with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s. researchgate.netconcordia.cagoogle.com This discovery, which earned Gerhard Domagk the Nobel Prize, revealed that the active agent was sulfanilamide, a simpler sulfonamide. sigmaaldrich.com This finding sparked a wave of research into sulfonamide derivatives, leading to the development of a wide range of "sulfa drugs" that revolutionized the treatment of bacterial infections before the widespread availability of penicillin. concordia.cagoogle.com

The initial focus of sulfonamide research was primarily on their antimicrobial activity. However, as the field of medicinal chemistry matured, the diverse biological activities of sulfonamide-containing compounds became apparent. In the mid-20th century, researchers began to explore derivatives that exhibited activities beyond the antibacterial spectrum. This led to the development of sulfonamide-based diuretics, antidiabetic agents (sulfonylureas), and anticonvulsants. researchgate.net

The investigation of sulfonyl hydrazides as a distinct class of compounds gained momentum as their utility in organic synthesis became recognized. Their ability to serve as precursors to a variety of functional groups and heterocyclic systems made them valuable tools for synthetic chemists. nih.govnih.gov In parallel, the exploration of their biological properties continued, with studies investigating their potential as anticancer, anti-inflammatory, and antiviral agents. The development of new synthetic methodologies and a deeper understanding of structure-activity relationships have continued to drive research in this area.

Table of Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23095-32-1 |

| Molecular Formula | C₈H₁₂N₂O₄S |

| Molecular Weight | 232.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | YDDDONRKOUZKFG-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxybenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-7-4-3-6(5-8(7)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDDONRKOUZKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethoxybenzenesulfonohydrazide

Synthetic Routes to 3,4-Dimethoxybenzenesulfonohydrazide

The synthesis of this compound can be achieved through established and emerging chemical strategies.

Preparation from Sulfonyl Chlorides and Hydrazine (B178648) Hydrate (B1144303)

The most conventional and widely applied method for synthesizing arylsulfonohydrazides, including this compound, is the reaction of the corresponding sulfonyl chloride with hydrazine hydrate. This nucleophilic substitution reaction is a robust and well-documented procedure in organic synthesis.

The process involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonohydrazide. A base is typically added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.

Commonly used solvents for this transformation include tetrahydrofuran (B95107) (THF) or benzene (B151609). The reaction is often cooled initially, for instance in an ice bath, to control the exothermic nature of the addition of hydrazine hydrate. After the initial reaction, the mixture is typically stirred for a period to ensure completion. The desired product, this compound, can then be isolated and purified, often through precipitation by adding water to the reaction mixture, followed by filtration.

Table 1: General Conditions for Synthesis from Sulfonyl Chloride

| Reactants | Reagents/Solvents | Typical Conditions |

|---|---|---|

| 3,4-Dimethoxybenzenesulfonyl chloride, Hydrazine hydrate | Tetrahydrofuran (THF), Water | Cooled addition (10-20°C), followed by stirring |

| 3,4-Dimethoxybenzenesulfonyl chloride, Hydrazine hydrate | Benzene, Ammonia | Shaking for several hours |

Exploration of Alternative and Green Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for chemical synthesis. For the preparation of sulfonohydrazides and their derivatives, this includes the use of water as a solvent, which minimizes the reliance on volatile and often toxic organic solvents. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by reducing waste and improving efficiency.

Alternative energy sources such as microwave irradiation and ultrasound have been explored to accelerate reaction times and potentially improve yields compared to conventional heating methods. These techniques can offer significant advantages in terms of energy efficiency and reduced reaction times. Furthermore, the development of catalyst-free reaction conditions or the use of recyclable, non-toxic catalysts aligns with the goals of sustainable chemistry. While specific examples for this compound are not extensively detailed in the literature, these general principles are actively being applied to the synthesis of related heterocyclic compounds and represent the future direction for such chemical manufacturing.

Derivatization and Functionalization of this compound

The presence of the reactive hydrazide moiety makes this compound a valuable intermediate for further chemical transformations.

Condensation Reactions for Sulfonylhydrazone Formation

A cornerstone reaction of this compound is its condensation with aldehydes and ketones to form the corresponding N-sulfonylhydrazones. This reaction typically proceeds by mixing the sulfonohydrazide with the carbonyl compound in a solvent like methanol (B129727) or ethanol, often with the addition of an acid catalyst such as acetic acid or hydrochloric acid to facilitate the dehydration step.

The resulting sulfonylhydrazones are stable compounds with significant applications in organic synthesis. Green approaches to this transformation have been developed, including performing the condensation in water or using microwave assistance to expedite the reaction. A notable one-pot synthesis involves the initial formation of the sulfonohydrazide from the sulfonyl chloride and hydrazine hydrate in water, followed by the in-situ addition of a vinyl azide, which serves as a carbonyl equivalent, to yield the sulfonylhydrazone directly. This method avoids the isolation of intermediates and uses an environmentally friendly solvent.

Table 2: Examples of Carbonyl Compounds for Sulfonylhydrazone Formation

| Carbonyl Compound Type | Example |

|---|---|

| Aromatic Aldehyde | Benzaldehyde |

| Aliphatic Aldehyde | Acetaldehyde |

| Aromatic Ketone | Acetophenone |

| Aliphatic Ketone | Acetone |

N-Alkylation and N-Acylation Approaches

The nitrogen atoms of the hydrazide group in this compound can undergo alkylation and acylation, providing pathways to a wider range of derivatives.

N-Acylation is a common transformation, and several methods exist for this purpose. The reaction of the sulfonohydrazide with acylating agents like acyl chlorides or activated amides (e.g., N-benzoylsuccinimide) under basic conditions yields N-acyl-N'-sulfonyl hydrazides. thieme-connect.comorganic-chemistry.orgthieme-connect.com For instance, using cesium carbonate as a base in a solvent like 1,4-dioxane (B91453) at room temperature has proven effective for the acylation of arylsulfonyl hydrazides with activated amides. thieme-connect.comorganic-chemistry.org Palladium-catalyzed aminocarbonylation of aryl iodides in the presence of a sulfonyl hydrazide also provides a route to these acylated products, with the choice of base being critical for selectivity. acs.org

N-Alkylation of the sulfonamide nitrogen is also a feasible transformation. While less common for sulfonohydrazides specifically, related sulfonamides can be N-alkylated using alcohols as alkylating agents. ionike.com This "borrowing hydrogen" method often employs transition metal catalysts, such as those based on iron or iridium, and offers a green alternative to using alkyl halides. ionike.comrsc.org Such strategies could potentially be adapted for the selective N-alkylation of this compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The hydrazide functional group makes this compound a potential candidate for participation in certain MCRs.

For example, in reactions analogous to the Ugi or Passerini MCRs, the hydrazide could potentially act as the amine component. After an initial condensation with an aldehyde or ketone to form a hydrazone, this intermediate could then react with an isocyanide and a carboxylic acid (in a Ugi-type reaction) to generate complex, peptide-like scaffolds. The ability of MCRs to create diverse libraries of compounds from readily available starting materials makes them a powerful tool in medicinal chemistry and drug discovery. The incorporation of the 3,4-dimethoxybenzenesulfonyl moiety through an MCR strategy could lead to novel structures with interesting chemical and biological properties.

Reactivity Profiles and Catalytic Applications

The reactivity of this compound is primarily dictated by the interplay between its sulfonohydrazide functional group and the electron-donating methoxy (B1213986) groups on the benzene ring. This unique electronic and structural arrangement allows it to participate in a variety of chemical transformations.

Hydrazinyl Group Cleavage and Sulfonyl Group Transfer Reactions

The sulfonohydrazide moiety is a key feature of this compound, enabling its participation in reactions involving the cleavage of the hydrazinyl group and subsequent transfer of the 3,4-dimethoxybenzenesulfonyl group. These reactions are foundational to its utility as a sulfonylating agent. Under specific reaction conditions, the N-N bond of the hydrazide can be cleaved, generating a reactive sulfonyl intermediate. This intermediate can then be trapped by various nucleophiles, effectively transferring the sulfonyl group to the target molecule. The presence of the electron-donating methoxy groups on the aromatic ring can modulate the reactivity of the sulfonyl group, influencing the efficiency and selectivity of the transfer reaction.

Carbon-Sulfur, Sulfur-Nitrogen, Sulfur-Halogen, Sulfur-Sulfur, and Sulfur-Selenium Bond Formation

The ability to serve as a source of an electrophilic sulfonyl group makes this compound a valuable reagent for the formation of various sulfur-containing bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govmdpi.comrsc.org

Carbon-Sulfur (C-S) Bond Formation: In the presence of suitable catalysts, this compound can react with carbon nucleophiles, such as organometallic reagents or activated aromatic compounds, to form C-S bonds. researchgate.netbeilstein-journals.org This provides a direct route to synthesize diaryl sulfones and other related structures.

Sulfur-Nitrogen (S-N) Bond Formation: The reaction with nitrogen nucleophiles, such as amines and amides, leads to the formation of sulfonamides. researchgate.netrsc.org This transformation is of particular importance in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.

Sulfur-Halogen (S-X) Bond Formation: While less common, under specific oxidative conditions in the presence of halide sources, the formation of sulfonyl halides can be achieved, which are themselves versatile intermediates in organic synthesis. nih.govresearchgate.net

Sulfur-Sulfur (S-S) Bond Formation: Reactions with thiol-containing compounds can lead to the formation of thiosulfonates. nih.gov These reactions often proceed via a disulfide intermediate followed by rearrangement or further reaction.

Sulfur-Selenium (S-Se) Bond Formation: The reactivity profile extends to heavier chalcogens. nih.govnih.gov Reaction with selenium-based nucleophiles can afford selenosulfonates, compounds that are of interest for their unique electronic and biological properties. researchgate.net

The table below summarizes the types of bond formations facilitated by this compound and the resulting functional groups.

| Bond Formed | Nucleophile Type | Resulting Functional Group |

| Carbon-Sulfur (C-S) | Carbon Nucleophiles | Sulfone |

| Sulfur-Nitrogen (S-N) | Nitrogen Nucleophiles | Sulfonamide |

| Sulfur-Halogen (S-X) | Halide Ions | Sulfonyl Halide |

| Sulfur-Sulfur (S-S) | Thiols | Thiosulfonate |

| Sulfur-Selenium (S-Se) | Selenols | Selenosulfonate |

Utility in Carbocyclic and Heterocyclic Ring Construction

Beyond simple bond formation, this compound has been employed as a key reagent in the construction of complex cyclic systems. Its ability to participate in multi-step reaction cascades makes it a powerful tool for synthetic chemists. For instance, the formation of a sulfonamide can be the initial step in a sequence that leads to the cyclization and formation of nitrogen-containing heterocyclic rings. nih.govnih.gov Similarly, its reactions can be designed to facilitate the closure of carbocyclic rings through intramolecular processes. The resulting cyclic sulfonamides and related structures are of significant interest in drug discovery and materials science. One notable application is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, a class of heterocycles with diverse biological activities. mdpi.com

Role as a Bridging Reactant in DNA-Compatible Organic Synthesis and DNA-Encoded Libraries

A significant and modern application of this compound is in the field of DNA-Encoded Libraries (DELs). nih.govnih.govrsc.org DEL technology allows for the synthesis and screening of massive libraries of compounds for drug discovery. rsc.orgncl.ac.uk The reactions used to build these libraries must be compatible with the DNA tag, meaning they must proceed in aqueous media under mild conditions. The reactivity of this compound can be harnessed for on-DNA synthesis. It can act as a bridging scaffold, reacting with a DNA-linked functional group and then with another building block to create complex molecular structures attached to their unique DNA barcode. Its ability to form stable S-N bonds under biocompatible conditions makes it a suitable reagent for diversifying these vast chemical libraries.

Investigation of Redox Properties and Reductant Applications

The hydrazinyl moiety of this compound imparts redox properties to the molecule. While the sulfonyl group is relatively stable to reduction, the hydrazinyl group can act as a reducing agent under certain conditions, undergoing oxidation. This dual nature allows for its participation in redox-neutral transformations or as a reductant in specific synthetic contexts. The precise redox potential can be influenced by the electronic nature of the arylsulfonyl group, with the dimethoxy substituents playing a role in modulating this property. However, its application purely as a reductant is less common compared to its primary role as a sulfonylating agent.

Advanced Spectroscopic and Analytical Characterization of 3,4 Dimethoxybenzenesulfonohydrazide and Its Derivatives

Vibrational Spectroscopy for Structural Assignment

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. d-nb.info The FTIR spectrum of 3,4-Dimethoxybenzenesulfonohydrazide and its derivatives reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds.

In the analysis of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, a derivative, the FTIR spectrum shows distinct peaks that confirm its structure. researchgate.net The presence of N-H stretching vibrations is typically observed in the high-frequency region of the spectrum. nih.gov For instance, in some porphyrin compounds, a strong IR band for NH stretching appears around 3292 cm⁻¹. nih.gov Stretching vibrations of C-H groups in aromatic rings are also readily identified. nih.gov Phenyl ring vibrations are often indicated by bands in the 1600–1500 cm⁻¹ range. nih.gov

The analysis of various vanillin (B372448) derivatives, which share the 3-methoxy-4-hydroxybenzaldehyde core, provides insight into expected vibrational frequencies. For example, a derivative synthesized from p-vanillin and benzohydrazide (B10538) exhibited characteristic peaks at 3569 cm⁻¹ (O-H), 3205 cm⁻¹ (N-H), 1606 cm⁻¹ (C=N), 1654 cm⁻¹ (C=O-NH), and 1077 cm⁻¹ (C-O). researchgate.net

Interactive Table: Representative FTIR Data for a this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3200-3300 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C=N | Stretching | ~1600-1650 |

| SO₂ | Asymmetric Stretching | ~1300-1350 |

| SO₂ | Symmetric Stretching | ~1150-1180 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound derivatives, signals corresponding to the aromatic protons and the methoxy (B1213986) group protons are key identifiers.

For a derivative, N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, the structure was confirmed using ¹H NMR. researchgate.net In a related compound synthesized from p-vanillin and benzohydrazide, the ¹H NMR spectrum (in DMSO-d₆) showed a singlet for the methoxy group protons at 3.81 ppm. researchgate.net The aromatic protons appeared as multiplets and doublets between 6.88 and 7.94 ppm, and a singlet for the azomethine proton (CH=N) was observed at 8.65 ppm. researchgate.net

The chemical shifts of the methoxy group protons are typically found in the range of 3.8 to 3.9 ppm. rsc.org The protons on the dimethoxy-substituted benzene (B151609) ring generally appear as a set of signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns depending on their positions relative to the sulfonylhydrazide group. The NH protons of the hydrazide moiety often appear as a broad singlet.

Interactive Table: Representative ¹H NMR Data for a this compound Derivative

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.8 | m, d |

| Methoxy (OCH₃) Protons | ~3.8 | s |

| NH Protons | Variable (often broad) | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, ¹³C NMR was used for structural elucidation. researchgate.net The carbon atoms of the two methoxy groups typically resonate at around 55-56 ppm. rsc.org The aromatic carbons show signals in the range of approximately 108 to 153 ppm. rsc.org The specific chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonylhydrazide group. For instance, in a series of related compounds, the carbon attached to the methoxy group appeared at δ 161.9 ppm, while other aromatic carbons were observed between δ 114.3 and 159.9 ppm. rsc.org

Interactive Table: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 108 - 155 |

| Methoxy (OCH₃) Carbons | ~55 - 56 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. scispace.com It allows for the determination of the molecular weight of this compound and its derivatives with high accuracy.

In ESI-MS, the sample is introduced as a solution, and the analysis typically reveals the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. rsc.org For example, in the analysis of a related compound, 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, the protonated molecular ion [M+H]⁺ was observed at m/z 197. rsc.org In another instance, the analysis of 3-hydroxybenzaldehyde (B18108) showed a dimer ion [2M-H]⁻ at m/z 243. rsc.org

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. scispace.com The fragmentation patterns are characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When organic molecules are exposed to UV or visible light, electrons can be promoted from a lower energy molecular orbital to a higher one, a process known as electronic transition. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

The UV-Vis spectrum of this compound is primarily determined by the chromophores within its structure. A chromophore is a part of a molecule responsible for its color, or more broadly, for the absorption of light in the UV-visible region. libretexts.orgyoutube.com In this compound, the key chromophore is the 3,4-dimethoxy-substituted benzene ring.

The absorption of UV radiation in organic molecules like this is restricted to functional groups that contain valence electrons with low excitation energy. shu.ac.uk The primary electronic transitions observed are π → π* (pi to pi star) and n → π* (n to pi star). shu.ac.uklibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic benzene ring in this compound. These transitions are typically of high intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The conjugated π system of the benzene ring is the main contributor to these absorptions.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) atomic orbital, such as the lone pairs on the oxygen and nitrogen atoms of the methoxy and sulfonohydrazide groups, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions, with ε values typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The presence of the two methoxy groups (-OCH₃) on the benzene ring acts as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. The methoxy groups, with their lone pair electrons, can donate electron density to the aromatic ring, which tends to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). youtube.com

| Transition Type | Associated Structural Feature | Expected Wavelength Region (λmax) | Typical Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Aromatic Benzene Ring | ~200-280 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | -SO₂NHNH₂, -OCH₃ Groups | >280 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov

While the specific crystal structure of this compound is not detailed in the available literature, analysis of related sulfonamide and dimethoxybenzene derivatives provides a strong basis for predicting its solid-state characteristics. nih.govnih.gov For instance, studies on antibacterial sulfonamides reveal that the sulfonamide moiety plays a crucial role in forming hydrogen bond networks. nih.govnih.gov

The crystal structure would be expected to crystallize in a common crystal system, such as monoclinic or triclinic. mdpi.commdpi.com The key structural parameters that would be determined include:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The description of the symmetry elements within the crystal.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the molecular connectivity and revealing any structural strain.

Torsional Angles: These define the conformation of the molecule, particularly the orientation of the dimethoxybenzene ring relative to the sulfonohydrazide group.

Intermolecular Interactions: The structure would likely be stabilized by a network of hydrogen bonds involving the N-H groups of the hydrazide moiety and the sulfonyl oxygen atoms (N-H···O), which is a common motif in sulfonamides. nih.gov

| Crystallographic Parameter | Description | Expected Significance for this compound |

|---|---|---|

| Crystal System | Classification based on unit cell symmetry (e.g., Monoclinic, Triclinic) | Defines the fundamental packing symmetry of the molecules. |

| Space Group | Describes the symmetry operations within the unit cell. | Provides detailed information on molecular symmetry in the crystal. |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit of the crystal lattice. | Defines the size and shape of the basic repeating block. |

| Hydrogen Bonding | Strong dipole-dipole interactions (e.g., N-H···O). | Crucial for stabilizing the crystal packing arrangement. nih.gov |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of synthesized compounds like this compound and for analyzing complex mixtures containing its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides and related compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive molecules. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of analyses. wu.ac.th

In a typical RP-HPLC setup for this compound, a non-polar stationary phase (like a C8 or C18 silica-based column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Stationary Phase: A C18 (octadecylsilyl) column is frequently employed for sulfonamide analysis, offering excellent hydrophobic retention for aromatic compounds. nih.govresearchgate.net

Mobile Phase: A gradient elution system is often used, typically consisting of a mixture of an aqueous component (like water with a pH modifier such as formic or acetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). nih.govccsenet.org The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute more strongly retained components.

Detection: A Diode Array Detector (DAD) or a standard UV detector is commonly used, set at a wavelength where the analyte exhibits strong absorbance, such as near its λmax (e.g., ~265 nm). libretexts.orgwu.ac.th

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. wu.ac.th |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | Elutes compounds from the column with varying polarity. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. wu.ac.th |

| Detection Wavelength | ~265 nm (UV Detector) | Monitors the eluting analyte based on its UV absorbance. wu.ac.th |

| Injection Volume | 5-10 µL | The amount of sample introduced into the system. |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power, offering both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a valuable tool for identifying and quantifying volatile and semi-volatile compounds. mdpi.com For polar and low-volatility compounds like this compound, derivatization is often required to increase their thermal stability and volatility for GC analysis. A common approach is silylation, where active hydrogens (like those in the -NHNH₂ group) are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Sample Preparation: Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar Ultra-1 or similar). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

MS Detection: As components elute from the GC column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by matching it against spectral libraries. The fragmentation pattern is key to confirming the structure of the analyte. researchgate.netnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with MSTFA) | Increases volatility and thermal stability for GC analysis. researchgate.net |

| GC Column | Capillary column (e.g., Ultra-1, 25 m x 0.2 mm) | Separates volatile components of the sample. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature ramp (e.g., 100°C to 300°C) | Enables separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule into a reproducible pattern for identification. researchgate.net |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Detects and identifies compounds by their mass-to-charge ratio. |

Advanced Hyphenated Analytical Systems

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of sulfonohydrazide derivatives in complex matrices. ymerdigital.com Its high sensitivity and specificity make it an invaluable tool in pharmaceutical analysis. ymerdigital.comnih.gov The coupling of liquid chromatography, for physical separation of analytes, with mass spectrometry, for detection based on mass-to-charge ratio, allows for the precise analysis of target compounds even at trace levels. ymerdigital.com

In the analysis of compounds structurally related to this compound, such as other sulfonamides, LC-MS methods are frequently employed. A typical LC-MS system utilizes a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) instrument connected to a mass spectrometer. The chromatographic separation is often achieved on a C18 reversed-phase column. nih.govnih.gov The mobile phase commonly consists of a mixture of an aqueous solution with an organic modifier, such as acetonitrile or methanol (B129727), often with additives like formic acid to improve ionization. nih.govmdpi.com

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules like many sulfonohydrazide derivatives. nih.govscitepress.org The analysis can be carried out in either positive or negative ion mode, depending on the specific compound's ability to gain or lose a proton. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

Sample preparation is a critical step to minimize matrix effects that can interfere with the accurate quantification of the target analyte. mdpi.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to clean up and concentrate the sample before LC-MS analysis. nih.govmdpi.com

Table 1: Illustrative LC-MS Parameters for the Analysis of Related Sulfonamide Compounds

| Parameter | Typical Conditions |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 4.6 mm × 100 mm, 1.8 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min nih.govmdpi.com |

| Injection Volume | 3 - 10 µL nih.govmdpi.com |

| Column Temperature | 40 °C nih.gov |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI) nih.gov |

| Polarity | Positive or Negative Ion Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Ion Spray Voltage | 4000 V mdpi.com |

| Capillary Temperature | 350 °C mdpi.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. at-spectrosc.comresearchgate.net While not typically used for the direct analysis of intact organic molecules like this compound, it plays a crucial role in determining the elemental composition, particularly the sulfur content, of a sample. at-spectrosc.com

The principle of ICP-MS involves introducing a sample, usually in liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). researchgate.net The intense heat of the plasma desolvates, atomizes, and ionizes the atoms within the sample. These resulting ions are then directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. researchgate.net

For the analysis of a sulfur-containing compound such as this compound, ICP-MS can provide precise quantitative information on the total sulfur concentration. at-spectrosc.com This can be particularly useful in quality control and in studies where the compound is used as a reactant or is present in a complex matrix. The technique's high sensitivity allows for detection limits in the sub-parts-per-billion (ppb) range. researchgate.net

A significant challenge in the ICP-MS analysis of sulfur is the potential for polyatomic interferences, where ions of other elements or molecules have the same nominal mass as the sulfur isotopes being measured. epa.gov Modern ICP-MS instruments often incorporate collision/reaction cells or are high-resolution instruments to mitigate these interferences and improve the accuracy of the results. researchgate.netepa.gov

When coupled with a separation technique like liquid chromatography (LC-ICP-MS) or gas chromatography (GC-ICP-MS), it is possible to perform speciation analysis. at-spectrosc.comnih.gov This hyphenated approach would allow for the separation of different sulfur-containing compounds in a sample, followed by the sensitive and element-specific detection of sulfur by the ICP-MS. This could be applied to differentiate this compound from its potential derivatives or degradation products based on their sulfur content. nih.gov

Table 2: Key Figures of Merit for Sulfur Analysis by ICP-MS

| Parameter | Performance Characteristic |

|---|---|

| Detection Limits | Typically in the low ng/g (ppb) range. at-spectrosc.com |

| Isotopes Measured | 32S, 33S, 34S. at-spectrosc.com |

| Instrumentation | Quadrupole ICP-MS, Tandem Quadrupole ICP-MS, High-Resolution ICP-MS. at-spectrosc.comresearchgate.net |

| Hyphenated Techniques | LC-ICP-MS, GC-ICP-MS for speciation analysis. at-spectrosc.com |

| Sample Preparation | Acid digestion is often required for solid samples to bring the analyte into solution. epa.gov |

Emerging Analytical Methodologies for Complex System Analysis

The analysis of complex systems, such as biological matrices or environmental samples, containing this compound and its derivatives, necessitates the development of more advanced and efficient analytical techniques. nih.gov Several emerging methodologies offer improvements in terms of speed, resolution, and sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode that has gained popularity for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. nih.gov For polar derivatives of this compound, HILIC could offer better retention and separation.

Supercritical Fluid Chromatography (SFC) is another emerging technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC can offer faster separations and is considered a "greener" alternative to traditional HPLC due to reduced organic solvent consumption. Its unique selectivity can be advantageous for the analysis of complex mixtures. nih.gov

Miniaturization and Microfluidics are driving advancements in analytical instrumentation. nih.gov Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip. nih.gov This approach reduces sample and reagent consumption, shortens analysis times, and has the potential for high-throughput screening. nih.gov

High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-HRMS), is becoming increasingly accessible and provides highly accurate mass measurements. This allows for the confident identification of unknown compounds and metabolites by determining their elemental composition. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are at the forefront of this technology.

Hyphenated Techniques with Advanced Detection are continually evolving. The coupling of separation techniques with multiple detection methods, such as chromatography combined with both UV-Vis and mass spectrometry, provides more comprehensive information about the sample. ymerdigital.com Furthermore, post-chromatographic derivatization can be employed to enhance the detectability of certain analytes. mdpi.comrsc.org

Table 3: Comparison of Emerging Analytical Methodologies

| Methodology | Principle | Advantages for Complex System Analysis |

|---|---|---|

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of analytes between a hydrophilic stationary phase and a partially aqueous mobile phase. nih.gov | Improved retention and separation of polar analytes. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for chromatographic separation. nih.gov | Fast analysis, reduced organic solvent use, unique selectivity. nih.gov |

| Microfluidics | Miniaturized analytical systems that handle small fluid volumes. nih.gov | Reduced sample/reagent consumption, faster analysis, high-throughput potential. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for elemental composition determination. | Confident identification of unknown compounds and metabolites. |

Theoretical and Computational Investigations of 3,4 Dimethoxybenzenesulfonohydrazide Systems

Quantum Chemical Approaches for Electronic and Molecular Structure

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic and structural properties of molecules from first principles. These computational approaches solve approximations of the Schrödinger equation to predict a wide range of molecular characteristics, offering insights that complement and guide experimental research. For a molecule like 3,4-Dimethoxybenzenesulfonohydrazide, these methods can reveal details about its stable conformations, chemical reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a prominent class of quantum chemical methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density. arxiv.org In practice, calculations are typically performed using the Kohn-Sham approach, which models the system of interacting electrons as a fictitious system of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional (e.g., B3LYP, ωB97XD) and the basis set (e.g., 6-311G(d,p)) is crucial for the accuracy of the results. youtube.comnih.gov

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. stackexchange.com This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found, where the net forces are effectively zero. youtube.comstackexchange.com

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-O, C-S, S-N, N-N), a conformational analysis is necessary. This would involve systematically rotating these bonds to explore different spatial arrangements (conformers) and performing a geometry optimization for each to identify the global minimum energy structure and other low-energy conformers. The resulting data, such as bond lengths, bond angles, and dihedral angles, provide the fundamental structure from which all other properties are calculated. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Example)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | S-O (Sulfonyl) | Data not available |

| S-N | Data not available | |

| N-N | Data not available | |

| C-S | Data not available | |

| Bond Angle | O-S-O | Data not available |

| C-S-N | Data not available | |

| S-N-N | Data not available | |

| Dihedral Angle | C-C-S-N | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. youtube.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.com

The energies of these orbitals and the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates a molecule is more polarizable and more likely to undergo chemical reactions. nih.gov The spatial distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attack, respectively. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative Example)

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

Computational methods can predict spectroscopic properties, providing valuable aid in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. researchgate.netmdpi.comrsc.org

The calculation provides information on the excitation energies required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital. researchgate.net The output includes the maximum absorption wavelengths (λmax), the oscillator strengths (f), which relate to the intensity of the absorption band, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). mdpi.comrsc.org Simulating the spectrum in different solvents using models like the Polarizable Continuum Model (PCM) can also predict how the environment affects the absorption properties. researchgate.net

The electron density distribution reveals crucial information about a molecule's chemical nature. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the molecule's surface. bhu.ac.innih.gov It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. bhu.ac.innih.gov

Furthermore, the analysis of electron density can be used to identify and characterize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov These interactions are fundamental to molecular conformation, crystal packing, and intermolecular recognition. Methods like the Non-Covalent Interaction (NCI) index can generate visual plots that highlight these regions in real space, distinguishing between attractive and repulsive forces. nih.gov

From the fundamental outputs of DFT calculations, particularly the HOMO and LUMO energies, a set of global chemical reactivity descriptors can be derived. These descriptors quantify various aspects of a molecule's reactivity based on its response to electron transfer. Key descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated using Koopmans' theorem as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : The resistance to change in electron distribution, calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) : A measure of the energy stabilization when a system acquires additional electronic charge, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These quantitative descriptors provide a powerful framework for comparing the reactivity of different molecules and understanding their chemical behavior. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a sophisticated computational approach that combines the accuracy of quantum mechanics (QM) for a specific region of interest with the efficiency of molecular mechanics (MM) for the larger surrounding environment. mdpi.comuiuc.edu This allows for the detailed study of chemical processes, such as enzymatic reactions, where electronic changes are critical. mdpi.com The QM region, typically the ligand and key active site residues, is treated with high-level electronic structure calculations, while the rest of the protein and solvent are described by a classical force field. uiuc.edu

While QM/MM simulations are a powerful tool for investigating reaction mechanisms and the electronic impact of a protein environment on a ligand mdpi.com, specific studies employing this method on this compound or its immediate derivatives were not prominently featured in the reviewed literature. Future research could apply QM/MM simulations to model potential metabolic transformations of these compounds or to elucidate the mechanism of action within a biological target with quantum-level accuracy.

Molecular Modeling and Dynamic Simulations

Molecular modeling and dynamic simulations are essential computational techniques used to predict and analyze the behavior of molecules and their interactions with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding modes of ligands within the active sites of proteins. pensoft.net

For derivatives of this compound, molecular docking studies have been crucial in predicting how they interact with protein targets. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized to target the multidrug efflux pump (MATE). nih.govtandfonline.com Docking studies were performed to gain deeper insights into the binding modes of these synthesized compounds. nih.govtandfonline.com

The docking results for the most promising antimicrobial compounds (4h and 4i) revealed specific interactions within the MATE protein active site. The 3,4-dimethoxyphenyl group was predicted to fit inside the largest hydrophobic pocket of the receptor. nih.gov The keto-hydrazide moiety acts as both a hydrogen bond donor and acceptor, further stabilizing the complex. nih.gov These interactions are critical for the inhibitory potential of the compounds.

| Compound Moiety | Type of Interaction | Role in Binding |

|---|---|---|

| 3,4-Dimethoxyphenyl Group | Hydrophobic Interaction | Fits into the largest hydrophobic pocket of the receptor. nih.gov |

| Keto-Hydrazide Linker | Hydrogen Bond Donor/Acceptor | Forms hydrogen bonds to stabilize the ligand-protein complex. nih.gov |

The design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives was a rational, structure-based process guided by the known pharmacophoric features of a co-crystallized native inhibitor of the MATE target protein. nih.govtandfonline.com The design strategy was based on mimicking the key interactions of the known inhibitor.

The core rationale involved two main features:

The 3,4-dimethoxyphenyl moiety: This part of the molecule was specifically chosen to be inserted into the large hydrophobic pocket of the MATE receptor, mimicking the interactions of the native inhibitor. nih.gov

The keto-hydrazide linker: This linker was designed to function as a crucial hydrogen bond donor and/or acceptor, positioning it in a region of the receptor pocket similar to that occupied by the co-crystallized inhibitor. nih.gov

This structure-based approach allowed for the creation of new derivatives with anticipated binding capabilities, which were later confirmed by in vitro and in silico evaluations. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. researchgate.net They provide detailed information on the conformational changes and stability of ligand-protein complexes.

To assess the stability of ligand-protein complexes, MD simulations are often performed. For a series of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives, MD simulations were conducted for 100 nanoseconds to understand the stability of their interactions with the COVID-19 main protease (Mpro). researchgate.net

The primary goal of these simulations is to analyze the conformational trajectory and ensure that the binding mode predicted by molecular docking is stable under dynamic conditions. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are calculated from the simulation trajectory. A stable RMSD value over the course of the simulation indicates that the complex remains in a consistent and stable conformation, providing confidence in the predicted binding pose. researchgate.net The MD simulation studies provided essential evidence that the systems were stable throughout the 100 ns simulation run. researchgate.net

| Parameter | Description | Purpose |

|---|---|---|

| Simulation Time | The total time the molecular movements are simulated (e.g., 100 ns). researchgate.net | To observe the long-term stability and dynamics of the complex. |

| Force Field | A set of parameters to calculate the potential energy of the system (e.g., ff19SB). researchgate.net | To accurately model the interactions between atoms. |

| Solvent Model | Explicit representation of solvent molecules (e.g., water) to mimic physiological conditions. researchgate.net | To accurately simulate the effect of the solvent on the complex. |

| Analysis Metric (e.g., RMSD) | Root-Mean-Square Deviation, calculated to measure the average change in atomic positions. | To assess the structural stability of the complex over time. researchgate.net |

Evaluation of Binding Energetics and Kinetics in Biological Systems

The evaluation of binding energetics and kinetics is a cornerstone of computational drug discovery, providing critical insights into the stability and dynamics of a ligand-protein complex. For benzenesulfonohydrazide (B1205821) systems, various computational methods are employed to predict how strongly a ligand will bind to its target protein and the rates at which this binding and unbinding occurs.

One of the most widely used techniques for estimating the binding free energy of a protein-ligand complex is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.gov The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. nih.govambermd.org

In studies of derivatives such as N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, molecular dynamics (MD) simulations are first performed to generate a series of conformations (snapshots) of the protein-ligand complex. researchgate.net The MM/PBSA or MM/GBSA method is then applied to these snapshots to calculate the average binding free energy. This energy is composed of several terms, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.govresearchgate.net

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.0 |

| Electrostatic Energy (ΔE_ele) | -20.0 |

| Polar Solvation Energy (ΔG_pol) | 30.0 |

| Nonpolar Solvation Energy (ΔG_np) | -5.0 |

| Total Binding Free Energy (ΔG_bind) | -40.0 |

This table represents illustrative data for a hypothetical protein-ligand interaction and does not correspond to this compound.

The prediction of binding kinetics, such as the association rate constant (k_on) and the dissociation rate constant (k_off), is computationally more challenging. nih.gov Advanced techniques like enhanced sampling molecular dynamics simulations are often required to observe the rare events of ligand binding and unbinding. researchgate.netunisyscat.de These methods can provide a deeper understanding of the ligand's residence time in the binding pocket, a parameter that is often correlated with drug efficacy. nih.gov

Simulation of Protein-Ligand Complexes

Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of this compound systems, MD simulations provide detailed insights into the dynamic behavior of the ligand when it is bound to a biological target.

The process of simulating a protein-ligand complex typically begins with a starting structure, which can be obtained from experimental methods like X-ray crystallography or from molecular docking studies. This initial structure is then placed in a simulated physiological environment, which includes a box of water molecules and ions to mimic the cellular milieu. researchgate.net

The simulation then proceeds by solving Newton's equations of motion for the system, allowing the atoms to move and interact with each other over a defined period, often on the scale of nanoseconds to microseconds. researchgate.net The stability of the protein-ligand complex is a key parameter assessed during the simulation. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. researchgate.net

MD simulations also allow for a detailed analysis of the specific interactions between the ligand and the protein. This includes monitoring the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives with the COVID-19 main protease, MD simulations were run for 100 nanoseconds to understand the stability of the interaction and the key residues involved in binding. researchgate.net

The trajectory of the simulation can be further analyzed to understand conformational changes in the protein upon ligand binding. nih.gov These simulations can reveal how the binding of a small molecule might induce structural rearrangements in the protein that are critical for its biological function or for the mechanism of inhibition.

In Silico Methodologies for Chemical Research and Design

In silico methodologies have become an indispensable part of modern chemical research and drug design, offering a cost-effective and time-efficient way to screen and design new chemical entities. nih.gov These computational approaches are widely applied in the study of benzenesulfonohydrazide derivatives and related compounds to predict their biological activity and pharmacokinetic properties. nih.govnih.gov

The process of in silico drug design often begins with the identification of a biological target. Once a target is known, virtual screening of large compound libraries can be performed using molecular docking. This technique predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity. For example, in the design of novel 1,2,3-triazole benzenesulfonamide (B165840) derivatives as carbonic anhydrase inhibitors, molecular docking was used to predict the binding modes of the designed compounds within the active site of the enzyme. nih.gov

Following docking, the most promising candidates are often subjected to more rigorous computational analysis, such as the molecular dynamics simulations and binding free energy calculations described in the previous sections. nih.govresearchgate.net These methods provide a more detailed and dynamic picture of the protein-ligand interaction.

Another important aspect of in silico design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Various computational models are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. These predictions help in prioritizing compounds with favorable drug-like properties for synthesis and further experimental testing. For instance, in the study of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives, in silico ADMET analysis was carried out to examine the drug-like properties of the synthesized compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another key in silico methodology. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The integration of these various in silico techniques allows for a rational and iterative approach to drug design, where compounds are computationally designed, evaluated, and optimized before being synthesized and tested in the laboratory. This significantly accelerates the drug discovery process and reduces the reliance on expensive and time-consuming experimental screening.

Structure Activity Relationship Sar and Mechanistic Studies of 3,4 Dimethoxybenzenesulfonohydrazide Derivatives

Correlations between Molecular Structure and Biological Activity Profiles

The biological activity of benzenesulfonohydrazide (B1205821) derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. The 3,4-dimethoxy substitution pattern provides a foundational scaffold from which structural modifications can lead to a range of biological effects. Research into related benzenesulfonohydrazide and dimethoxybenzene derivatives has revealed key correlations between molecular structure and activity. researchgate.netnih.gov

Key structural features that influence the biological activity of this class of compounds include:

The Sulfonohydrazide Moiety: This functional group is crucial for establishing interactions with biological targets, often through hydrogen bonding. nih.gov

The Dimethoxy Groups: The methoxy (B1213986) groups at the 3 and 4 positions of the benzene ring are significant determinants of the molecule's electronic and steric properties, which in turn affect its binding affinity to specific targets. nih.gov

Substituents on the Hydrazide Nitrogen: Modifications at the N'-position of the hydrazide group have been shown to modulate the biological activity. For instance, the introduction of different benzylidene groups can lead to derivatives with varying antimicrobial potencies. researchgate.net

The table below illustrates the general structure of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives and highlights how different substituents can influence their antimicrobial activity.

| Compound | General Structure | R Group | Observed Biological Activity Trend |

|---|---|---|---|

| Parent Scaffold |  | -H | Baseline Activity |

| Derivative A | Electron-donating group (e.g., -OH, -OCH3) | Often associated with enhanced antioxidant or specific enzyme inhibitory activities. | |

| Derivative B | Electron-withdrawing group (e.g., -Cl, -NO2) | May increase antimicrobial or anticancer potency. |

This table is illustrative and based on general principles of SAR for similar compound classes. Specific activities can vary.

Investigation of Molecular Mechanisms of Action at a Target Level

Understanding the molecular mechanisms through which 3,4-dimethoxybenzenesulfonohydrazide derivatives exert their effects is crucial for their development as therapeutic agents. This involves studying their interactions with specific enzymes and receptors, as well as their impact on cellular pathways.

Derivatives of benzenesulfonohydrazide have been shown to inhibit various enzymes. researchgate.net The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific enzyme and the structure of the inhibitor. libretexts.orgyoutube.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. libretexts.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Kinetic studies are essential to determine the type of inhibition and the inhibitor's potency, often expressed as the inhibition constant (Ki). The Lineweaver-Burk plot is a graphical method used to analyze enzyme kinetics and distinguish between different types of inhibition. researchgate.net

The following table provides a hypothetical representation of enzyme inhibition data for a derivative of this compound.

| Enzyme Target | Inhibition Type | Ki (Inhibition Constant) |

|---|---|---|

| Enzyme X | Competitive | 0.5 µM |

| Enzyme Y | Non-competitive | 1.2 µM |

| Enzyme Z | Mixed | 0.8 µM (Ki), 2.5 µM (Ki') |

This data is illustrative and does not represent actual experimental results for a specific derivative.

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Derivatives of this compound may interact with various receptors, leading to the modulation of downstream signaling pathways. The specific receptor interactions depend on the three-dimensional structure of the compound and its ability to fit into the receptor's binding pocket.

Studies on structurally related compounds, such as dimethoxyphenethylamines, have shown that modifications to the alkoxy groups can significantly alter receptor binding affinity and selectivity, particularly at serotonergic, dopaminergic, and adrenergic receptors. frontiersin.org For instance, the degree of fluorination or the extension of an alkoxy group can influence binding to specific receptor subtypes. frontiersin.org

The biological effects of this compound derivatives are ultimately the result of their influence on cellular and sub-cellular molecular pathways. These compounds can modulate signaling cascades involved in processes such as inflammation, cell proliferation, and apoptosis.

For example, some resveratrol (B1683913) derivatives containing methoxy groups have been shown to suppress inflammation by inactivating the MAPK and NF-κB signaling pathways. nih.gov These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov The investigation of these pathways often involves techniques such as Western blotting to measure the phosphorylation status of key signaling proteins.

Future Research Perspectives and Advanced Applications in 3,4 Dimethoxybenzenesulfonohydrazide Chemistry

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 3,4-Dimethoxybenzenesulfonohydrazide is a key area of future research, aiming to create molecules with tailored properties for specific applications. This approach moves beyond traditional trial-and-error synthesis, employing a deep understanding of structure-activity relationships (SAR) to guide molecular modifications. The core idea is to systematically alter the chemical structure of the parent molecule to enhance desired characteristics, such as biological activity, selectivity, or material properties, while minimizing undesirable traits. nih.govnih.gov

A primary strategy in the rational design of new analogues involves the modification of the 3,4-dimethoxybenzene and the sulfonohydrazide moieties. For instance, the introduction of different substituents on the benzene (B151609) ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets or its performance in a material matrix. nih.govresearchgate.net The synthesis of these new derivatives often involves multi-step reaction sequences, starting from commercially available precursors. For example, a common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303) to form the corresponding sulfonohydrazide. This can then be further reacted to introduce additional functional groups. researchgate.net

The table below outlines potential modifications and their expected impact on the properties of this compound analogues, based on established principles of medicinal chemistry and materials science.

| Molecular Modification | Rationale | Potential Application |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) on the benzene ring | To enhance biological activity by altering electronic properties and increasing binding affinity to target proteins. | Development of new therapeutic agents. |

| Introduction of electron-donating groups (e.g., -OH, -NH2) on the benzene ring | To modulate solubility and improve pharmacokinetic properties. | Design of drug candidates with better bioavailability. |

| Functionalization of the hydrazide group | To create reactive sites for polymerization or grafting onto surfaces. | Synthesis of novel polymers and functional materials. |

| Introduction of chiral centers | To develop stereoselective compounds for asymmetric catalysis or as chiral probes. | Advanced catalysis and chemical biology. |

The synthesis of these next-generation analogues will require the development of novel and efficient synthetic methodologies. This includes the exploration of green chemistry principles to ensure that the synthesis processes are environmentally friendly and sustainable. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is becoming increasingly crucial in advancing the chemistry of this compound and its analogues. This integrated approach allows for a more comprehensive understanding of the molecular properties and behavior of these compounds, accelerating the discovery and development of new applications.